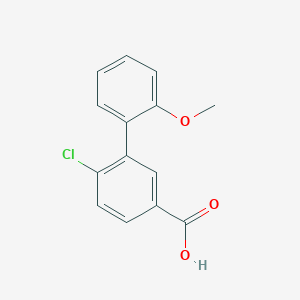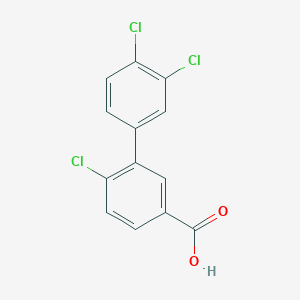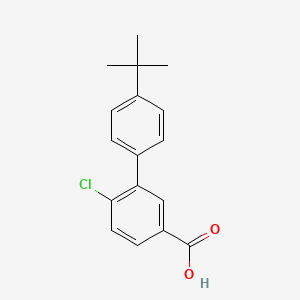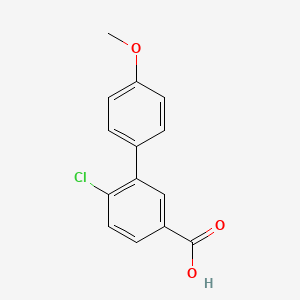
4-Chloro-3-(2-methoxyphenyl)benzoic acid, 95%
Overview
Description
4-Chloro-3-(2-methoxyphenyl)benzoic acid (4-CMPB) is an organic compound with a wide range of applications in the scientific and medical fields. It is a white crystalline solid with a molecular weight of 206.53 g/mol and a melting point of 149-151°C. 4-CMPB is widely used in the synthesis of many different compounds, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
Scientific Research Applications
4-Chloro-3-(2-methoxyphenyl)benzoic acid, 95% has a wide range of applications in the scientific and medical fields. It is used in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a catalyst in organic reactions. 4-Chloro-3-(2-methoxyphenyl)benzoic acid, 95% is also used in the synthesis of polymers, materials, and other compounds. In addition, 4-Chloro-3-(2-methoxyphenyl)benzoic acid, 95% is used as a fluorescent dye for imaging and sensing applications.
Mechanism of Action
4-Chloro-3-(2-methoxyphenyl)benzoic acid, 95% is known to act as an inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two important enzymes involved in inflammation and immune responses. 4-Chloro-3-(2-methoxyphenyl)benzoic acid, 95% is also known to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). In addition, 4-Chloro-3-(2-methoxyphenyl)benzoic acid, 95% has been shown to inhibit the production of nitric oxide (NO) and to modulate the activity of nuclear factor kappa B (NF-κB).
Biochemical and Physiological Effects
4-Chloro-3-(2-methoxyphenyl)benzoic acid, 95% has been shown to have anti-inflammatory, anti-bacterial, and anti-cancer activities. It has been shown to inhibit the growth of tumor cells, to reduce inflammation, and to reduce the levels of pro-inflammatory cytokines. In addition, 4-Chloro-3-(2-methoxyphenyl)benzoic acid, 95% has been shown to reduce pain and to modulate the immune system.
Advantages and Limitations for Lab Experiments
4-Chloro-3-(2-methoxyphenyl)benzoic acid, 95% is a relatively safe compound and has a low toxicity profile. It is stable at room temperature and can be stored for long periods of time without significant degradation. However, the solubility of 4-Chloro-3-(2-methoxyphenyl)benzoic acid, 95% is relatively low, and it is not very soluble in water. In addition, 4-Chloro-3-(2-methoxyphenyl)benzoic acid, 95% is not very soluble in organic solvents, and it may require the use of a surfactant for optimal solubility.
Future Directions
Given its wide range of applications, 4-Chloro-3-(2-methoxyphenyl)benzoic acid, 95% has the potential to be used in the development of new drugs and materials. It could be used in the design of new drugs for the treatment of inflammation and cancer, as well as for the development of materials for imaging and sensing applications. In addition, 4-Chloro-3-(2-methoxyphenyl)benzoic acid, 95% could be used to develop new compounds for the synthesis of pharmaceuticals and other compounds. Finally, 4-Chloro-3-(2-methoxyphenyl)benzoic acid, 95% could be used in the development of new compounds for the treatment of neurological and metabolic disorders.
Synthesis Methods
4-Chloro-3-(2-methoxyphenyl)benzoic acid, 95% can be synthesized using a variety of methods, including the Williamson ether synthesis, the Friedel-Crafts acylation, and the Grignard reaction. In the Williamson ether synthesis, 4-chlorobenzoic acid is reacted with 2-methoxyphenol in the presence of a base such as sodium hydroxide. The Friedel-Crafts acylation involves the reaction of 4-chlorobenzoic acid with 2-methoxyphenol in the presence of an acyl chloride. The Grignard reaction involves the reaction of 4-chlorobenzoic acid with 2-methoxyphenylmagnesium bromide.
properties
IUPAC Name |
4-chloro-3-(2-methoxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-13-5-3-2-4-10(13)11-8-9(14(16)17)6-7-12(11)15/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXINGUGBBGEJPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C=CC(=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653535 | |
| Record name | 6-Chloro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1181567-18-9 | |
| Record name | 6-Chloro-2′-methoxy[1,1′-biphenyl]-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1181567-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















